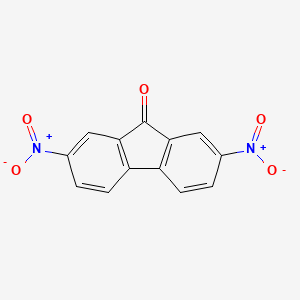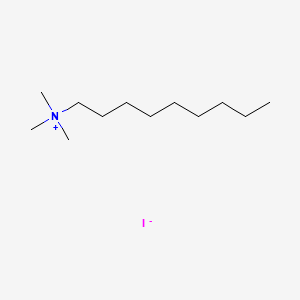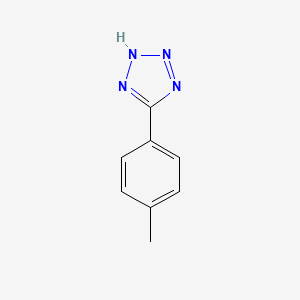
5-(4-Methylphenyl)-1H-tetrazole
Übersicht
Beschreibung
“5-(4-Methylphenyl)-1H-tetrazole” is a chemical compound that belongs to the class of organic compounds known as tetrazoles . Tetrazoles are compounds containing a tetrazazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of 5-[(4-methylphenyl)sulfinyl]-and 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazoles has been studied . The reaction of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole with hydrogen peroxide in acetic acid can yield these compounds . The oxidation was carried out under conditions of microwave activation and of convection heating at a temperature of 55 °C .
Molecular Structure Analysis
The molecular structure of “5-(4-Methylphenyl)-1H-tetrazole” has been verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The FTIR spectrum shows absorption bands at stretching frequencies for various functional groups .
Chemical Reactions Analysis
The oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole with hydrogen peroxide in acetic acid can yield 5-[(4-methyl-phenyl)sulfinyl]-1-phenyl-1H-tetrazole and 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole . The reaction conditions and the concentration of hydrogen peroxide can influence the yield and the selectivity of the oxidation reaction .
Wissenschaftliche Forschungsanwendungen
Antileishmanial and Antimalarial Applications
- Summary of Application : Pyrazole-bearing compounds, such as “5-(4-Methylphenyl)-1H-tetrazole”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
- Methods of Application : The compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- Results or Outcomes : The result revealed that compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Treatment of Rheumatoid Arthritis and Osteoarthritis
- Summary of Application : The compound “5-(4-Methylphenyl)-1H-tetrazole” has been identified as a key component in the synthesis of Celecoxib , a medication used in the treatment of rheumatoid arthritis and osteoarthritis.
- Methods of Application : The compound was used in the synthesis of a series of sulfonamide-containing 1,5-diarylpyrazole derivatives . These derivatives were prepared and evaluated for their ability to block cyclooxygenase-2 (COX-2) in vitro and in vivo .
- Results or Outcomes : This work led to the identification of Celecoxib, which is currently in phase III clinical trials for the treatment of rheumatoid arthritis and osteoarthritis .
Synthesis of Sulfinyl and Sulfonyl Derivatives
- Summary of Application : The compound “5-(4-Methylphenyl)-1H-tetrazole” has been used in the synthesis of sulfinyl and sulfonyl derivatives .
- Methods of Application : The oxidation of “5-(4-Methylphenyl)-1H-tetrazole” was carried out with hydrogen peroxide in acetic acid under conditions of microwave activation and convection heating at a temperature of 55 °C . The oxidation duration on convection heating to produce the sulfinyl derivative is 3 hours .
- Results or Outcomes : The use of microwave activation resulted in shortening of the reaction time to 1.5 hours and an increase in the selectivity of the oxidation reaction . Increasing the concentration of hydrogen peroxide, the oxidation of the derivative using convection heating at 55 °C occurs completely to give the sulfonyl derivative after 10 hours .
Synthesis of Metallo Porphyrin Derivatives
- Summary of Application : “5-(4-Methylphenyl)-1H-tetrazole” has been used in the synthesis of metallo porphyrin derivatives .
- Methods of Application : The compound was used in the synthesis of 5-(4-Carboxyphenyl)-10,15,20-tris(4-methylphenyl) porphyrin and its metal complex with Zn(II), Pd(II), Cu(II) and Ni(II) .
- Results or Outcomes : The formation of the complex produces changes mainly in the free-base porphyrin characteristic absorption Q-bands and in the fluorescence quantum yields .
Synthesis of Hydrazine-Coupled Pyrazole Derivatives
- Summary of Application : “5-(4-Methylphenyl)-1H-tetrazole” has been used in the synthesis of hydrazine-coupled pyrazole derivatives .
- Methods of Application : The compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- Results or Outcomes : The result revealed that compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Synthesis of Metallo Porphyrin Derivatives
- Summary of Application : “5-(4-Methylphenyl)-1H-tetrazole” has been used in the synthesis of metallo porphyrin derivatives .
- Methods of Application : The compound was used in the synthesis of 5-(4-Carboxyphenyl)-10,15,20-tris(4-methylphenyl) porphyrin and its metal complex with Zn(II), Pd(II), Cu(II) and Ni(II) .
- Results or Outcomes : The formation of the complex produces changes mainly in the free-base porphyrin characteristic absorption Q-bands and in the fluorescence quantum yields .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(4-methylphenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-6-2-4-7(5-3-6)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCJIAZPYBJASR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301238 | |
| Record name | 5-(4-Methylphenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylphenyl)-1H-tetrazole | |
CAS RN |
24994-04-5 | |
| Record name | 5-(4-Methylphenyl)-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24994-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 141938 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024994045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24994-04-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(4-Methylphenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

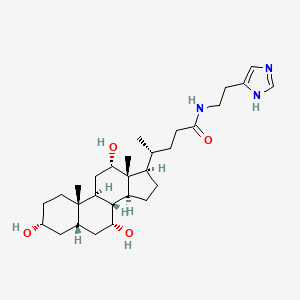
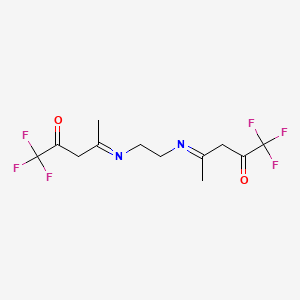
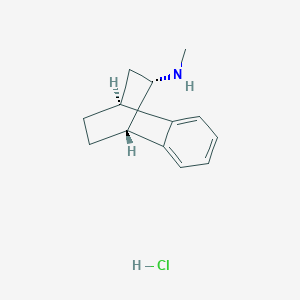
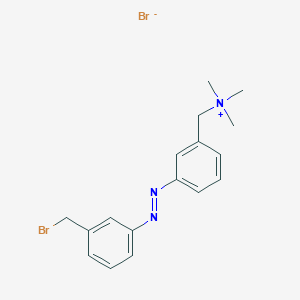
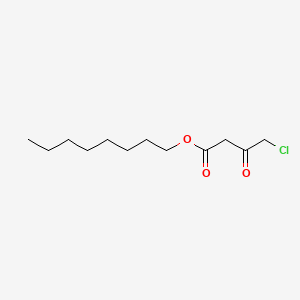
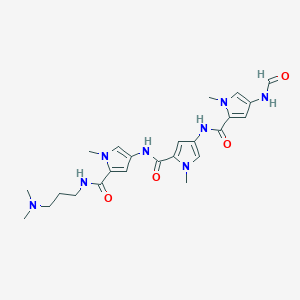
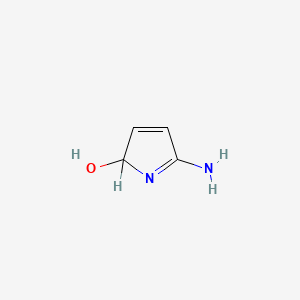
![(11R,12S)-11-[(2R)-2-amino-2-carboxyethyl]sulfanyl-12-hydroxyhexadeca-5,7,9-trienedioic acid](/img/structure/B1213969.png)
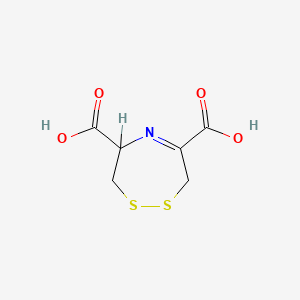
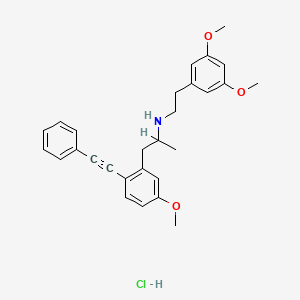
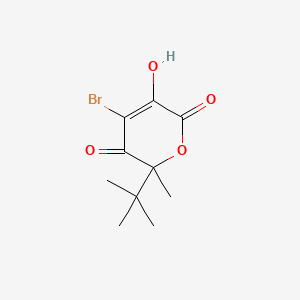
![[(2R,3S,4S)-5-(8-chloro-7-methyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1213978.png)
